molecular formula C6H8N2O3 B13340341 methyl 3-methoxy-1H-pyrazole-4-carboxylate

methyl 3-methoxy-1H-pyrazole-4-carboxylate

Cat. No.: B13340341
M. Wt: 156.14 g/mol
InChI Key: GUVQMCCDOZIZLZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxy-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methoxy-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.

    Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 3-methoxy-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has explored its role in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: It is utilized in the production of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to desired biological effects.

Comparison with Similar Compounds

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate
  • 3-methyl-1H-pyrazole-4-carboxaldehyde
  • Pyrazole-4-carboxamides

Comparison: Methyl 3-methoxy-1H-pyrazole-4-carboxylate stands out due to its methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.

Biological Activity

Methyl 3-methoxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant research findings and data tables.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its structure allows for interaction with various biological targets, making it a versatile compound in drug development.

Key Biological Activities:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : It inhibits key enzymes involved in inflammatory processes.
  • Anticancer Potential : this compound has demonstrated cytotoxic effects against several cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response, or interfere with signaling pathways in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
This compound0.22 - 0.25Antimicrobial
Other derivativesVariesAntimicrobial

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit COX enzymes, thus reducing the production of pro-inflammatory mediators . This property suggests its potential application in treating inflammatory diseases.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to inhibit the proliferation of MCF-7 (breast cancer) cells with an IC50 value of approximately 0.08 μM .

Cell LineIC50 (μM)Effect
MCF-70.08Cytotoxic
HepG2VariesCytotoxic

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed superior efficacy in inhibiting biofilm formation .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Properties

IUPAC Name

methyl 5-methoxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-5-4(3-7-8-5)6(9)11-2/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQMCCDOZIZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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